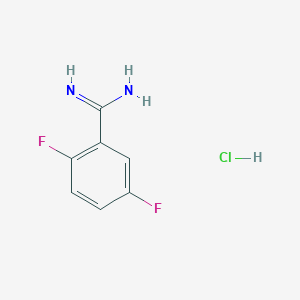

2,5-Difluoro-benzamidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

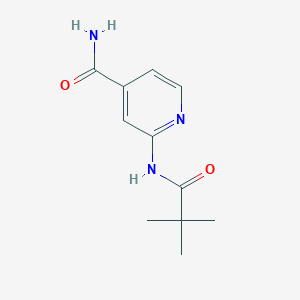

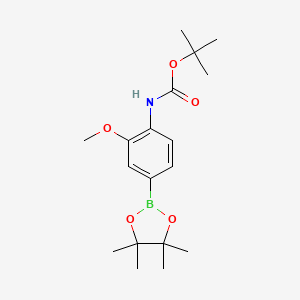

2,5-Difluoro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C7H7ClF2N2 and its molecular weight is 192.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Antiarrhythmic Activity

Benzamides, including derivatives like 2,5-Difluoro-benzamidine hydrochloride, have been studied for their potential in treating cardiac arrhythmias. Research has shown that specific benzamide derivatives exhibit significant oral antiarrhythmic activity in animal models (Banitt, Bronn, Coyne, & Schmid, 1977).

2. Corrosion Inhibition

In the field of materials science, benzamidine derivatives have been investigated as corrosion inhibitors. One study specifically examined the effectiveness of benzamidine derivatives in preventing corrosion of carbon steel in hydrochloric acid, highlighting the potential industrial applications of these compounds (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

3. Anti-microbial and Antipathogenic Activity

Benzamidine hydrochloride derivatives have also been explored for their antipathogenic properties. A study focusing on the interaction of benzamide derivatives with bacterial cells found significant activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for development as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

4. Potassium Channel Openers for Epilepsy Treatment

Research into N-pyridyl benzamide derivatives, closely related to this compound, has revealed their application as KCNQ2/Q3 potassium channel openers. These compounds have shown activity in rodent models of epilepsy and pain, demonstrating potential therapeutic applications (Amato, Roeloffs, Rigdon, Antonio, Mersch, McNaughton-Smith, Wickenden, Fritch, & Suto, 2011).

5. Fluorescence Properties for Biological Applications

Benzamides have been synthesized and studied for their luminescence properties, making them useful in biological and organic material applications. Derivatives of benzamide, including those with difluoroboronated complexes, have shown potential as novel blue fluorophores, useful in various scientific research fields (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Wirkmechanismus

Target of Action

Benzamidine, a related compound, is known to interact with several proteins such asKallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling.

Mode of Action

Benzamidine derivatives are known to exhibit antiviral effects against influenza virus strains . The inhibitory properties of these compounds on virus-induced inflammation play a significant role in their mechanism of action .

Result of Action

Benzamidine derivatives are known to exhibit antiviral effects and inhibit virus-induced inflammation .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2,5-Difluoro-benzamidine hydrochloride are not available, benzamidines and their derivatives are of interest in medicinal chemistry due to their inhibitory effects on various enzymes . They are often used as building blocks in the synthesis of more complex molecules .

Biochemische Analyse

Biochemical Properties

2,5-Difluoro-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as trypsin, thrombin, and factor Xa, acting as a competitive inhibitor. These interactions are crucial in regulating proteolytic activities, which are essential for numerous physiological processes. The compound’s ability to inhibit these enzymes makes it valuable in studying enzyme kinetics and developing therapeutic agents for conditions involving excessive protease activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of serine proteases, which play a role in cell signaling and apoptosis . By inhibiting these enzymes, this compound can modulate cell proliferation and survival, making it a potential candidate for cancer research and therapy . Additionally, its impact on gene expression and metabolic pathways highlights its importance in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with target enzymes. As a competitive inhibitor, it binds to the active site of enzymes such as trypsin and thrombin, preventing substrate access and subsequent catalysis . This inhibition can lead to changes in gene expression and cellular responses, further elucidating the compound’s role in biochemical pathways. The structural features of this compound, including its fluorine substitutions, contribute to its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained enzyme inhibition and altered cellular metabolism . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal physiological processes . Studies have identified threshold doses that balance efficacy and safety, providing valuable insights for therapeutic applications . These dosage-dependent effects highlight the need for careful dose optimization in preclinical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . Its inhibition of serine proteases can influence the metabolism of proteins and peptides, affecting overall cellular homeostasis . Additionally, the compound’s interactions with metabolic enzymes can alter the levels of specific metabolites, further elucidating its role in cellular biochemistry .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its biochemical efficacy . The compound’s distribution patterns can also influence its therapeutic potential, as effective delivery to target tissues is crucial for its intended applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research .

Eigenschaften

IUPAC Name |

2,5-difluorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPPOYNVEJEQOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590800 |

Source

|

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-28-8 |

Source

|

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)